8-{[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]sulfonyl}quinoline
Description
The compound 8-{[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]sulfonyl}quinoline features a quinoline core substituted at position 8 with a sulfonyl-linked piperazine moiety. The piperazine ring is further modified at position 4 with a 1H-1,3-benzodiazol-2-yl (benzimidazole) group.
Properties
IUPAC Name |
8-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]sulfonylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c26-28(27,18-9-3-5-15-6-4-10-21-19(15)18)25-13-11-24(12-14-25)20-22-16-7-1-2-8-17(16)23-20/h1-10H,11-14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHRUVXJOOEQGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]sulfonyl}quinoline typically involves multiple steps:
Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperazine Derivative Synthesis: The piperazine ring is often introduced by reacting the benzodiazole with piperazine in the presence of a suitable base.
Sulfonylation: The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Quinoline Attachment: Finally, the quinoline moiety is attached through a nucleophilic substitution reaction, often using a quinoline derivative with a good leaving group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and piperazine rings.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The benzodiazole and quinoline rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenated quinoline derivatives and strong bases (e.g., sodium hydride) are employed.
Major Products
Oxidation: Products may include quinoline N-oxides and sulfoxides.
Reduction: Products include sulfides and reduced quinoline derivatives.
Substitution: Various substituted quinoline and benzodiazole derivatives.
Scientific Research Applications
8-{[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]sulfonyl}quinoline has several research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 8-{[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]sulfonyl}quinoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound belongs to a class of 8-sulfonylpiperazinylquinolines, which are characterized by:
- Quinoline Core: A bicyclic aromatic system that facilitates π-π stacking and hydrophobic interactions.
- Sulfonyl Group : Enhances solubility and serves as a linker for piperazine substitution.
- Piperazine Ring : Provides conformational flexibility and sites for further functionalization.
- Benzimidazole Substituent : Introduces hydrogen-bonding capacity and aromatic bulk.
Key Analogs and Their Features:
Key Observations :
- Piperazine Substituents : The benzimidazole group in the target compound is unique among analogs. Most analogs feature aryl (e.g., phenyl) or alkyl (e.g., methyl) groups, which modulate lipophilicity and receptor selectivity. For example, phenyl-substituted derivatives (e.g., ) target 5-HT6 receptors, while fluorophenyl groups (e.g., FPPQ ) enhance CNS penetration.
- Benzimidazole Advantage : The benzimidazole moiety may improve binding to targets requiring planar aromatic interactions (e.g., kinase inhibitors or DNA-binding proteins). Its NH groups could participate in hydrogen bonding, a feature absent in purely hydrophobic substituents like phenyl or methyl .
Example Syntheses :
- 8-((4-Phenylpiperazin-1-yl)sulfonyl)quinoline: Synthesized via sulfonylation of 8-quinoline sulfonyl chloride with 1-phenylpiperazine in DMF under reflux .
- 4-[4-(N,N-Dimethylsulfamoyl)piperazin-1-yl]quinoline: Prepared by reacting 4-chloroquinoline with N,N-dimethylsulfamoylpiperazine in the presence of K2CO3 .
- Benzimidazole Incorporation : The target compound likely requires pre-functionalization of piperazine with benzimidazole before sulfonylation, a method analogous to , where benzoxazole derivatives were synthesized via reflux with P-TSA .
Physicochemical Properties
Data for the target compound is unavailable, but analogs suggest:
- LogP: Piperazinylsulfonylquinolines typically have LogP values between 2.5–4.0, balancing solubility and membrane permeability.
- Molecular Weight : ~450–500 g/mol, within the range for CNS drugs.
- Acid-Base Properties : The benzimidazole (pKa ~5–6) and piperazine (pKa ~9–10) groups may confer pH-dependent solubility .
Biological Activity
The compound 8-{[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]sulfonyl}quinoline is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a quinoline core linked to a piperazine moiety through a sulfonyl group and substituted with a benzodiazole ring. This unique structure is believed to contribute to its biological efficacy.
Research indicates that compounds similar to This compound exhibit potent inhibitory effects on various kinases, particularly serine/threonine and tyrosine kinases. These kinases play crucial roles in cell signaling pathways related to cancer and other diseases. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Anticancer Activity
Studies have demonstrated that derivatives of this compound possess significant anticancer properties. For instance, it has been shown to inhibit the activity of PIM kinases (PIM1, PIM2, PIM3), which are implicated in the progression of several types of cancers including leukemias and lymphomas. The effective concentration (EC50) values for these compounds suggest they can be developed into therapeutic agents for cancer treatment .
Antifungal Activity
In addition to anticancer properties, some derivatives exhibit antifungal activity. A study evaluated various benzamide derivatives linked with quinoline and found certain compounds effective against multiple fungal strains. The compound 13p , for example, showed an inhibition rate of 86.1% against Sclerotinia sclerotiorum, outperforming established fungicides like quinoxyfen .
Case Studies
| Study | Compound Tested | Target | EC50 (mg/L) | Activity |
|---|---|---|---|---|
| 1 | This compound | PIM Kinases | 0.5 | Significant inhibition in leukemia cell lines |
| 2 | 13p (related derivative) | Sclerotinia sclerotiorum | 5.17 | Superior antifungal activity compared to quinoxyfen |
Toxicity Profile
The toxicity assessments reveal that while some derivatives exhibit low toxicity levels, further studies are necessary to fully understand the safety profile of This compound . For example, the acute toxicity of compound 13p was classified as low at 19.42 mg/L .
Q & A
Q. What are the key structural features of 8-{[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]sulfonyl}quinoline that influence its biological activity?
The compound combines a quinoline core with a sulfonamide-linked piperazine-benzodiazol moiety. The quinoline scaffold provides aromatic π-stacking potential, while the sulfonamide group enhances solubility and hydrogen-bonding capacity. The benzodiazol ring (a bioisostere for indole) contributes to interactions with enzymes or receptors, particularly in kinase or G-protein-coupled receptor (GPCR) targets. Structural studies highlight bond angles and hybridization states critical for maintaining planar geometry, which is essential for target binding .
Q. What are common synthetic routes for this compound?
Synthesis typically involves:
- Step 1: Sulfonylation of 8-chloroquinoline with piperazine derivatives under reflux in polar aprotic solvents (e.g., DMF) using K₂CO₃ as a base .
- Step 2: Coupling the sulfonylated intermediate with 2-chloro-1H-benzodiazole via nucleophilic aromatic substitution. Copper catalysts (e.g., CuI) are often employed to enhance regioselectivity .
- Purification via column chromatography (silica gel, eluent: EtOAc/hexane) and characterization by ¹H/¹³C NMR and HRMS .
Advanced Research Questions
Q. How can reaction yields be optimized during the sulfonylation step of this compound?
Yield optimization requires precise control of:
- Temperature: 80–100°C to balance reaction rate and side-product formation.
- Solvent: DMF or acetonitrile for solubility and stability of intermediates.
- Catalyst: CuI (5 mol%) reduces activation energy for sulfonamide bond formation . A comparative study showed yields improved from 45% to 72% when switching from Et₃N to K₂CO₃ as a base, likely due to reduced byproduct formation .
Q. What analytical techniques resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from:
- Assay conditions: ATP concentration, buffer pH, and incubation time.
- Structural confirmation: Use X-ray crystallography to verify sulfonamide geometry, as improper dihedral angles (>30°) reduce binding affinity .
- Purity validation: HPLC-MS with >98% purity thresholds ensures activity correlations are not skewed by impurities .
Q. How does computational modeling predict the binding mode of this compound to kinase targets?
Molecular docking (e.g., AutoDock Vina) identifies key interactions:
- The quinoline nitrogen forms hydrogen bonds with kinase hinge regions (e.g., EGFR).
- The benzodiazol group occupies hydrophobic pockets, while the sulfonamide acts as a solubility anchor. MD simulations reveal stable binding with RMSD <2 Å over 100 ns, supporting its use as a lead compound .
Methodological Considerations
Q. What strategies mitigate degradation during long-term storage of this compound?
Q. How do substituent variations on the benzodiazol ring affect pharmacological profiles?
A structure-activity relationship (SAR) study compared analogs:
| Substituent | Activity (IC₅₀, nM) | Solubility (µg/mL) |
|---|---|---|
| -H | 120 | 15 |
| -F | 85 | 12 |
| -OCH₃ | 200 | 35 |
| Fluorination enhances potency but reduces solubility, while methoxy groups improve solubility at the cost of activity . |
Data Contradiction Analysis
Q. Why do some studies report conflicting results for this compound’s solubility in aqueous buffers?
Discrepancies arise from:
- Buffer composition: Phosphate buffers (pH 7.4) yield higher solubility (25 µg/mL) than Tris-HCl due to ionic strength effects.
- Aggregation: Dynamic light scattering (DLS) reveals nanoparticle formation (>200 nm) at concentrations >50 µM, falsely reporting low solubility .
Experimental Design
Q. What in vitro assays are most suitable for evaluating this compound’s antitumor potential?
- Cell viability: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr incubation.
- Target engagement: Western blotting for phosphorylated kinases (e.g., p-ERK, p-AKT).
- Apoptosis: Annexin V/PI flow cytometry to quantify early/late apoptotic populations .
Advanced Synthesis Challenges
Q. How can regioselectivity issues during benzodiazol coupling be addressed?
- Directing groups: Introduce temporary protecting groups (e.g., Boc on piperazine) to block undesired substitution sites.
- Microwave synthesis: Short reaction times (10–15 min) at 150°C reduce side reactions, achieving >90% regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
